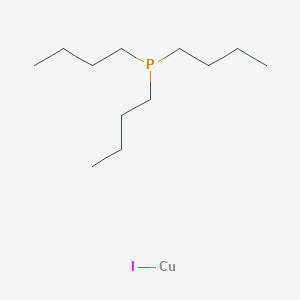

Iodocopper;tributylphosphane

Description

Iodocopper;tributylphosphane refers to a coordination complex where copper(I) iodide (CuI) is ligated with tributylphosphane (TBP, CAS 998-40-3). Tributylphosphane itself is a tertiary phosphine ligand characterized by its strong electron-donating properties, making it valuable in catalysis, material synthesis, and solvent extraction processes .

Key Properties of Tributylphosphane (TBP):

Properties

CAS No. |

28132-72-1 |

|---|---|

Molecular Formula |

C12H27CuIP |

Molecular Weight |

392.77 g/mol |

IUPAC Name |

iodocopper;tributylphosphane |

InChI |

InChI=1S/C12H27P.Cu.HI/c1-4-7-10-13(11-8-5-2)12-9-6-3;;/h4-12H2,1-3H3;;1H/q;+1;/p-1 |

InChI Key |

UKSFURGLGLVJNV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCP(CCCC)CCCC.[Cu]I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Copper(I) Iodide with Trimethyl Phosphite (CAS 34836-53-8)

This complex substitutes tributylphosphane with trimethyl phosphite (P(OMe)₃). Key differences include:

This influences reactivity in catalytic cycles .

Dibromonickel;tributylphosphane (CAS N/A)

A nickel analog using the same ligand but a different metal center:

Functional Impact : Nickel complexes often exhibit distinct redox behavior compared to copper, affecting their roles in cross-coupling reactions .

Comparison with Functionally Similar Compounds

Tributyl Phosphate (TBP, CAS 126-73-8)

A neutral organophosphorus extractant, structurally distinct but functionally analogous in solvent extraction:

Mechanistic Difference: Tributylphosphane acts as a stronger electron donor, facilitating metal-ligand charge transfer in extraction processes, whereas tributyl phosphate relies on solvation effects .

Trioctylphosphine Oxide (TOPO, CAS 78-50-2)

A phosphine oxide used similarly in metal extraction:

Functional Advantage : TOPO’s higher oxidation state increases its affinity for hard Lewis acids (e.g., lanthanides), while TBP’s reducing nature suits softer metals like Cu(I) .

Market and Industrial Relevance

Tributylphosphane’s global market is well-documented, with producers in Europe, Asia, and North America . Key applications include:

- Chemical Synthesis : As a ligand in transition-metal catalysis.

- Wastewater Treatment: Efficient phenol recovery (90% efficiency in optimized systems) .

- Metal Extraction : Synergistic use with other extractants for Zn(II) and Co(II) .

Price Trends : Regional price variations reflect production costs and demand, with Asia-Pacific dominating consumption due to industrial growth .

Preparation Methods

Direct Coordination of CuI and PBu₃

The most straightforward method involves the reaction of copper(I) iodide (CuI) with PBu₃ in anhydrous solvents under inert atmospheres.

-

Reagents : CuI (1 equiv), PBu₃ (1–3 equiv), anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Conditions : Stir at room temperature (RT) under nitrogen for 1–4 hours.

-

Workup : Evaporate solvent under reduced pressure; wash residue with hexane to remove excess PBu₃.

-

Yield : >90% for CuI(PBu₃)₃; 75–85% for CuI(PBu₃).

Key Data :

| Stoichiometry (CuI:PBu₃) | Solvent | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 1:1 | THF | 2 | CuI(PBu₃) | 78 |

| 1:2 | DCM | 1.5 | CuI(PBu₃)₂ | 85 |

| 1:3 | THF | 3 | CuI(PBu₃)₃ | 92 |

Mechanistic Insight :

PBu₃ displaces iodide ligands from CuI, forming trigonal planar (CuI(PBu₃)₃) or linear (CuI(PBu₃)) geometries depending on stoichiometry.

In Situ Generation in Catalytic Systems

CuI(PBu₃) complexes are often generated in situ during reactions such as Ullmann-type couplings or click chemistry.

-

Reaction : Amination of aryl chlorides using CuI (5 mol%), PBu₃ (10 mol%), and KOtBu in toluene at 110°C.

-

Role of PBu₃ : Enhances CuI solubility and stabilizes reactive intermediates.

-

Yield : 80–87% for triarylamines.

Modified Grignard Approaches

A less common method involves Grignard reagents to reduce Cu(II) precursors in the presence of PBu₃.

-

Reagents : CuCl₂, PBu₃, methylmagnesium bromide (MeMgBr).

-

Conditions : Add MeMgBr to CuCl₂ and PBu₃ in THF at −78°C; warm to RT.

-

Product : CuI(PBu₃) with concomitant formation of methane and Mg salts.

Limitations : Lower yields (60–70%) due to competing side reactions.

Structural and Spectroscopic Characterization

X-ray Crystallography

NMR Spectroscopy

IR and UV-Vis

-

IR : ν(Cu–I) at 220–240 cm⁻¹; ν(Cu–P) obscured by PBu₃ bands.

-

UV-Vis : Absorbance at 280–320 nm (metal-to-ligand charge transfer).

Applications in Organic Synthesis

Cross-Coupling Reactions

Polymerization Catalysis

-

Alkyne Polymerization : CuI(PBu₃) initiates living polymerization of phenylacetylenes, yielding conjugated polymers.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Coordination | High yield, scalable | Requires strict anhydrous conditions |

| In Situ Generation | Simplified workflow | Limited stoichiometric control |

| Grignard Approach | Reductive conditions | Low yield, side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.